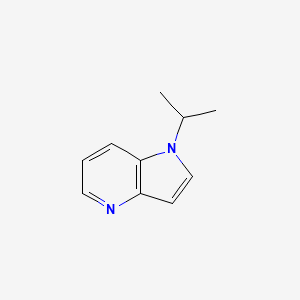
n1-Isopropyl-4-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isopropyl-4-azaindole typically involves the alkylation of 4-azaindole at the nitrogen atom (N1) with isopropyl halides under basic conditions. This reaction can be catalyzed by various metal catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N1-Isopropyl-4-azaindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the azaindole ring, often facilitated by metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
N1-Isopropyl-4-azaindole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-Isopropyl-4-azaindole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with protein kinases, inhibiting their activity and thereby affecting various cellular processes. This interaction is often mediated by the binding of the compound to the active site of the kinase, leading to inhibition of its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N1-Isopropyl-4-azaindole include other azaindole derivatives such as:
4-Azaindole: The parent compound, which lacks the isopropyl group at the N1 position.
N1-Methyl-4-azaindole: A derivative with a methyl group at the N1 position.
N1-Ethyl-4-azaindole: A derivative with an ethyl group at the N1 position.
Uniqueness
This compound is unique due to its specific substitution at the N1 position with an isopropyl group. This modification can significantly alter its chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
1-propan-2-ylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-7-5-9-10(12)4-3-6-11-9/h3-8H,1-2H3 |
Clé InChI |
WMLVKYVKGFNILT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC2=C1C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


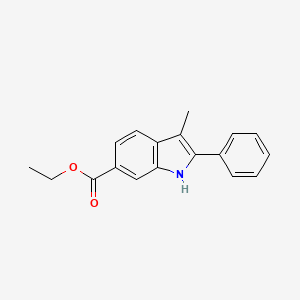

![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
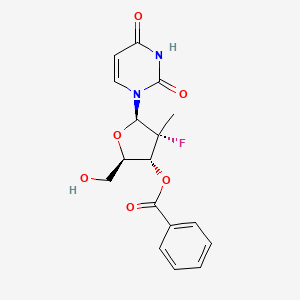
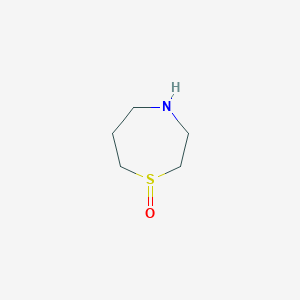

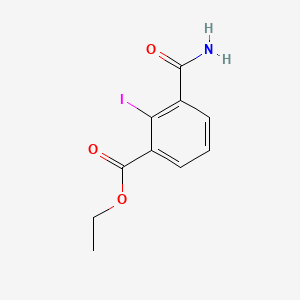

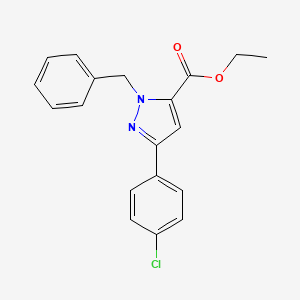

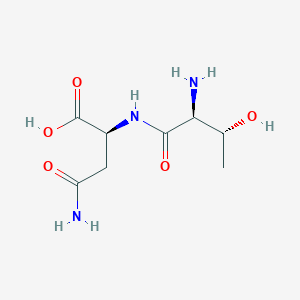

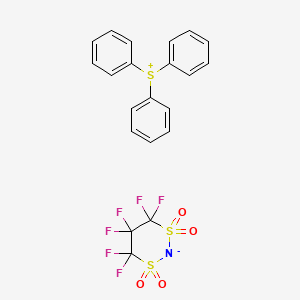
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14123103.png)
